molecular formula C23H23N5O3S B2492821 N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898371-54-5

N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2492821
CAS No.: 898371-54-5
M. Wt: 449.53
InChI Key: JLUWTDVGYYWCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 2,4-dimethoxyphenyl acetamide core linked via a sulfanyl group to a triazole ring substituted with a 3-methylphenyl group at position 5 and a 1H-pyrrol-1-yl group at position 2. The presence of electron-rich substituents (methoxy, pyrrole) may enhance binding interactions with biological targets, while the sulfanyl bridge improves metabolic stability compared to ether or amine linkages .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-16-7-6-8-17(13-16)22-25-26-23(28(22)27-11-4-5-12-27)32-15-21(29)24-19-10-9-18(30-2)14-20(19)31-3/h4-14H,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUWTDVGYYWCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and its biological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S with a molecular weight of 449.5 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and the modulation of apoptotic pathways.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(2,4-dimethoxyphenyl)-2-{...}A431 (epidermoid carcinoma)< 10
N-(2,4-dimethoxyphenyl)-2-{...}MCF-7 (breast cancer)< 15

The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%, demonstrating its potency against these cell lines .

Antibacterial and Antifungal Activity

The compound has also been tested for antibacterial and antifungal activities. Triazole derivatives are known to disrupt fungal cell wall synthesis and bacterial replication processes. In vitro studies have reported significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound possesses considerable antibacterial potential .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that the triazole ring may interact with various biological targets, including enzymes involved in cell proliferation and survival pathways.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with target proteins such as dihydrofolate reductase (DHFR). The docking results indicate strong interactions between the compound and active sites of these enzymes, which are crucial for its antibacterial activity .

Figure 1: Molecular Docking Results

Molecular Docking (Placeholder for actual image)

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings. For instance:

  • Case Study on Anticancer Efficacy : A study involving a related triazole derivative showed promising results in reducing tumor size in xenograft models.
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of triazole derivatives in combination therapies for resistant bacterial infections.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a dimethoxyphenyl group, a triazole moiety, and a sulfanyl group. The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. For example, the synthesis may utilize commercially available reagents and straightforward transformations to achieve the desired product with high efficiency.

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. The presence of the triazole ring in N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is believed to play a crucial role in its ability to inhibit cancer cell growth. In vitro studies have shown that modifications to the triazole structure can enhance its cytotoxic effects against various cancer cell lines.

Cell Line Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-11656.53

These results suggest that the compound could be further explored as a potential anticancer agent through structure-activity relationship (SAR) studies to optimize its efficacy.

Anti-inflammatory Activity

In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The molecular docking studies indicate favorable interactions between the compound and the enzyme's active site, which could lead to the development of new anti-inflammatory drugs.

Pharmacological Insights

The unique combination of functional groups in this compound suggests diverse biological activities:

  • Enzyme Inhibition : The sulfanyl group may contribute to its ability to inhibit specific enzymes involved in disease pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties which warrant further investigation.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Cytotoxicity Against Multicellular Spheroids : A library of pyrido-triazine derivatives was screened against multicellular spheroids as a model for tumor growth. Findings showed that certain modifications significantly increased cytotoxicity.
  • Molecular Docking Studies : These studies revealed that compounds with similar structures could effectively bind to targets implicated in cancer and inflammation, suggesting a pathway for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring and acetamide moiety. Key analogues include:

Compound Name Substituents (Triazole Positions 4 & 5) Acetamide Substituent Biological Activity Reference
Target Compound 4: 1H-Pyrrol-1-yl; 5: 3-Methylphenyl N-(2,4-Dimethoxyphenyl) Under investigation
N-(4-Bromophenyl)-2-[(1-Cyclohexylmethyl-1H-1,2,4-Triazol-3-yl)sulfanyl]acetamide 4: Cyclohexylmethyl; 5: Unsubstituted N-(4-Bromophenyl) Anti-HIV-1 (EC₅₀: 12 μM)
VUAA-1 (N-(4-Ethylphenyl)-2-[(4-Ethyl-5-Pyridin-3-yl-1,2,4-Triazol-3-yl)sulfanyl]acetamide) 4: Ethyl; 5: Pyridin-3-yl N-(4-Ethylphenyl) Orco Agonist (EC₅₀: 3.2 μM)
2-[(5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)sulfanyl]-N-Acetamide Derivatives 4: Amino; 5: Furan-2-yl Varied N-Aryl Anti-Exudative (ED₅₀: 25–50 mg/kg)
N-(2-Chlorophenyl)-2-{[5-(4-Methylsulfanylbenzyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide 4: Phenyl; 5: 4-Methylsulfanylbenzyl N-(2-Chlorophenyl) Antifungal (MIC: 8 μg/mL)

Key Findings:

  • Ethyl (VUAA-1): Increases hydrophobicity, critical for insect Orco receptor activation . Cyclohexylmethyl (Anti-HIV Compound): Bulky substituents may improve membrane permeability and protease inhibition .
  • Substituent Position 5 :

    • 3-Methylphenyl (Target) : Methyl groups improve metabolic stability compared to halogenated analogues (e.g., 4-bromophenyl in ).
    • Pyridinyl (VUAA-1) : Nitrogen-rich heterocycles enhance ligand-receptor specificity in neurological targets .
  • 4-Ethylphenyl (VUAA-1): Alkyl chains improve lipid solubility, aiding blood-brain barrier penetration .

Research Findings and Pharmacological Implications

  • Antiviral Potential: Triazole derivatives with cyclohexylmethyl () or pyridinyl () substituents show low micromolar efficacy against HIV-1 and insect olfactory receptors, respectively. The target compound’s pyrrole group may offer similar or improved activity due to enhanced binding interactions.
  • Anti-Inflammatory/Anti-Exudative Activity : Furan-substituted triazoles () exhibit moderate anti-exudative effects, suggesting the target’s 3-methylphenyl group could optimize potency through increased steric hindrance.
  • Antifungal Activity : Chlorophenyl acetamide derivatives () demonstrate moderate activity, implying the target’s dimethoxyphenyl group may require halogenation for enhanced efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.